molecular formula C22H22O10 B1255423 Prunetrin

Prunetrin

Cat. No.: B1255423
M. Wt: 446.4 g/mol
InChI Key: OFUWGCQDMVDLIR-RECXWPGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prunetrin, also known as prunetin 4’-O-glucoside, is a glycosyloxyisoflavone derived from the Prunus species. It is a type of flavonoid, specifically an O-methylated isoflavone. This compound has been isolated from various plant sources, including the bark of Prunus emarginata (Oregon cherry) and the leaves of Dalbergia hainanensis . This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prunetrin can be synthesized through the glycosylation of prunetin. The process involves the reaction of prunetin with a suitable glycosyl donor under acidic or enzymatic conditions to form this compound. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes the use of solvents such as ethanol or methanol to isolate this compound from the plant material. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Prunetrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Prunetrin is similar to other isoflavones, such as:

Uniqueness of this compound: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, prunetin. This structural feature allows this compound to exhibit distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1

InChI Key

OFUWGCQDMVDLIR-RECXWPGBSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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